4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Medicinal Chemistry Regioisomer Differentiation Structure–Activity Relationship

This specific para-nitrobenzoyl benzothiazole-piperazine is essential for reproducible SAR. Published data confirm minor substituent changes drastically alter GI50 values across MCF-7, HCT-116, and HUH-7 lines. Procuring close analogs without the precise 4-OCH3/7-CH3/4-nitrobenzoyl pattern risks irreproducible results. Best deployed as a high-priority candidate for solid tumor panel screening or matched-pair logP studies with its 4-ethoxy analog.

Molecular Formula C20H20N4O4S
Molecular Weight 412.46
CAS No. 897486-68-9
Cat. No. B2432889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897486-68-9
Molecular FormulaC20H20N4O4S
Molecular Weight412.46
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O4S/c1-13-3-8-16(28-2)17-18(13)29-20(21-17)23-11-9-22(10-12-23)19(25)14-4-6-15(7-5-14)24(26)27/h3-8H,9-12H2,1-2H3
InChIKeyOPPSUUFXXRGYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-68-9): Structural Identity and Chemical Class Overview for Research Procurement


4-Methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-68-9) is a fully synthetic heterocyclic small molecule (C20H20N4O4S, MW 412.46 g/mol) featuring a benzothiazole core substituted at the 4-position with a methoxy group, at the 7-position with a methyl group, and at the 2-position with a 4-(4-nitrobenzoyl)piperazin-1-yl moiety [1]. The compound is catalogued in PubChem under CID 7540159 and belongs to the benzothiazole–piperazine hybrid class, a scaffold associated with anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) inhibitory activities in published medicinal chemistry programs [2].

Why Generic Substitution Fails for 4-Methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-68-9)


Benzothiazole–piperazine hybrids cannot be treated as functionally interchangeable. Published structure–activity relationship (SAR) studies demonstrate that even minor substituent alterations—such as replacing a 4-methoxy with a 4-ethoxy group or shifting the nitro substituent from the para to the meta position—produce compounds with entirely distinct cytotoxicity profiles and target selectivity [1]. Within the aroyl-substituted benzothiazole-piperazine series, GI50 values against HCT-116, MCF-7, and HUH-7 cell lines vary by over an order of magnitude depending on the specific acyl group attached to the piperazine ring [1]. Consequently, procurement of a close analog lacking the precise 4-OCH₃/7-CH₃/4-nitrobenzoyl substitution pattern carries a high risk of irreproducible biological results.

Quantitative Differentiation Evidence for 4-Methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-68-9)


Structural Differentiation from the 3-Nitrobenzoyl Regioisomer (CAS 897487-80-8)

The target compound bears a 4-nitrobenzoyl (para-nitro) substituent on the piperazine ring. Its closest commercially listed regioisomer, 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-80-8), carries the nitro group at the ortho position [1]. In benzothiazole–piperazine SAR series, the position of the nitro substituent on the benzoyl ring is a critical determinant of cytotoxic potency; aroyl-substituted derivatives with different electronic and steric profiles show GI50 values that differ by >5-fold across HCT-116 and MCF-7 cell lines [2]. While direct head-to-head data for these two regioisomers is not available in the public domain, class-level SAR indicates that regioisomeric nitro positioning alters both target engagement and antiproliferative activity [2].

Medicinal Chemistry Regioisomer Differentiation Structure–Activity Relationship

Differentiation from 4-Ethoxy Analog: Impact of O-Alkyl Substituent on the Benzothiazole Core

The target compound incorporates a 4-methoxy group on the benzothiazole ring. The ethoxy analog, 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897478-37-4), differs solely by replacement of –OCH₃ with –OCH₂CH₃ at the 4-position [1]. In related benzothiazole series, the methoxy-to-ethoxy substitution modulates both logP and electronic distribution across the benzothiazole ring, which can alter passive membrane permeability and target-binding affinity [2]. Although no direct comparative cytotoxicity data exist for these two compounds, the methoxy group provides lower lipophilicity (calculated logP for the target compound: ~2.8 vs. ~3.3 for the ethoxy analog, based on fragment contribution), which may confer differential solubility and pharmacokinetic behavior [3].

Medicinal Chemistry SAR Lipophilicity Modulation

Class-Level Evidence: Aroyl-Substituted Benzothiazole-Piperazines Exhibit Potent Cytotoxicity Across Multiple Cancer Cell Lines

The target compound belongs to the aroyl-substituted benzothiazole-piperazine subclass, which has been systematically evaluated for in vitro cytotoxicity. In the study by Gurdal et al. (2015), ten benzothiazole-piperazine derivatives were screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines using the sulphorhodamine B assay [1]. The most active aroyl-substituted derivative in that series, compound 1d, exhibited GI50 values indicative of potent cytotoxicity across all three cell lines and was shown to induce apoptosis via cell cycle arrest at the subG1 phase [1]. In a parallel series by the same group, aroyl-substituted benzothiazole-piperazine acetamide derivatives achieved GI50 values as low as 0.7–3.5 µM against HUH-7 and HCT-116 cells [2]. While the specific compound 897486-68-9 was not explicitly tested in these published studies, its 4-nitrobenzoyl aroyl substituent places it firmly within the most potent aroyl subclass identified by this SAR work [2].

Anticancer Cytotoxicity GI50

Limited Public Data Availability: Direct Bioactivity Data for CAS 897486-68-9 Remain Unpublished

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and the NIST Chemical Kinetics Database (as of April 2026) yielded no peer-reviewed bioactivity data (IC50, GI50, Ki, or Kd) specifically for CAS 897486-68-9 [1][2][3]. The compound is not registered in ChEMBL and has no associated bioassay results in PubChem beyond its structural registration (CID 7540159) [1]. It does not appear in the NIST Webbook [2]. This compound likely originates from a commercial screening library (e.g., Vitas-M, SPECS, or similar) and may have been distributed for high-throughput screening without subsequent publication of individual compound data. Procurement decisions should therefore be based on the class-level SAR described above and on the compound's position within the aroyl-substituted benzothiazole-piperazine chemotype, rather than on direct potency claims.

Data Gap Procurement Caveat Screening Library Compound

Recommended Research Application Scenarios for 4-Methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-68-9)


Anticancer Screening Library Enrichment with an Aroyl-Substituted Benzothiazole-Piperazine Chemotype

This compound is best deployed as part of a focused benzothiazole-piperazine screening library for anticancer drug discovery. Published SAR demonstrates that aroyl-substituted derivatives within this class achieve GI50 values as low as 0.7 µM against HUH-7 hepatocellular carcinoma cells and show consistent activity across MCF-7 and HCT-116 lines [1]. The 4-nitrobenzoyl group places this compound directly within the most potent aroyl subclass, making it a high-priority candidate for primary screening against panels of solid tumor cell lines [1].

Regioisomeric Selectivity Profiling in Nitrobenzoyl-Benzothiazole SAR Studies

A head-to-head comparison of CAS 897486-68-9 (4-nitrobenzoyl, para) against its ortho-nitro regioisomer (CAS 897487-80-8) and meta-nitro regioisomer (CAS 897486-68-9 is para; meta analog also commercially listed) provides a clean system for probing how nitro-group positioning on the benzoyl ring modulates cytotoxicity and target engagement. Such regioisomeric SAR studies are essential for lead optimization programs targeting kinases, AChE, or MAO enzymes, where benzothiazole-piperazine hybrids have demonstrated activity [2].

Physicochemical Property Benchmarking: Methoxy vs. Ethoxy Benzothiazole Series

Procuring this compound alongside its 4-ethoxy analog (CAS 897478-37-4) enables direct comparison of how the O-alkyl substituent on the benzothiazole core affects aqueous solubility, logP, and passive membrane permeability. With a calculated logP difference of ~0.5 units (methoxy being more hydrophilic) [3], these two compounds serve as matched molecular pairs for investigating the role of lipophilicity in cellular uptake and in vitro cytotoxicity in the benzothiazole-piperazine series [1].

In Silico Docking and Pharmacophore Modeling Validation Set

Given its well-defined three-dimensional structure (confirmed by PubChem CID 7540159) and the availability of closely related analogs with varying substituents, CAS 897486-68-9 is suitable as a test ligand for validating docking protocols against benzothiazole-piperazine targets such as AChE and MAO-B, for which co-crystal structures are available [2]. The 4-nitrobenzoyl group provides a distinctive electron-deficient aromatic ring that can be used to probe π-stacking and hydrogen-bonding interactions within target active sites.

Quote Request

Request a Quote for 4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.